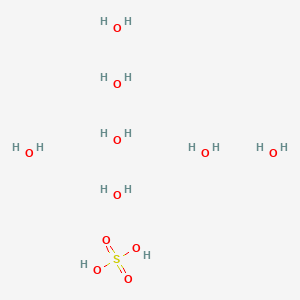![molecular formula C42H28N4 B12583987 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine CAS No. 608145-70-6](/img/structure/B12583987.png)
1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is a complex organic compound that features a phthalazine core with two pyridinyl-biphenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyridine moieties. These moieties are then linked to the phthalazine core through further coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar structure but lacks the phthalazine core.
2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.
1,10-Phenanthroline: Contains a similar nitrogen heterocycle but with a different arrangement.
Uniqueness
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is unique due to its combination of a phthalazine core with biphenyl-pyridine groups, providing distinct electronic and steric properties that are not present in simpler analogs .
Properties
CAS No. |
608145-70-6 |
|---|---|
Molecular Formula |
C42H28N4 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
1,4-bis[4-(2-pyridin-2-ylphenyl)phenyl]phthalazine |
InChI |
InChI=1S/C42H28N4/c1-3-13-35(39-17-7-9-27-43-39)33(11-1)29-19-23-31(24-20-29)41-37-15-5-6-16-38(37)42(46-45-41)32-25-21-30(22-26-32)34-12-2-4-14-36(34)40-18-8-10-28-44-40/h1-28H |
InChI Key |
ZXRBIQIYTRKZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=N7)C8=CC=CC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
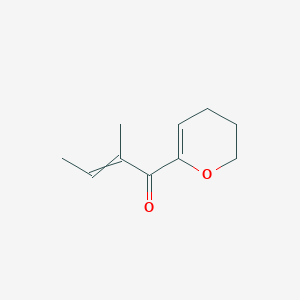
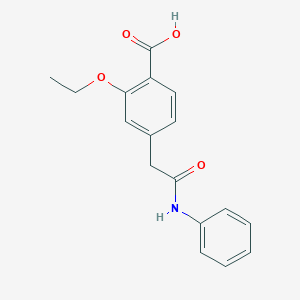
silane](/img/structure/B12583937.png)
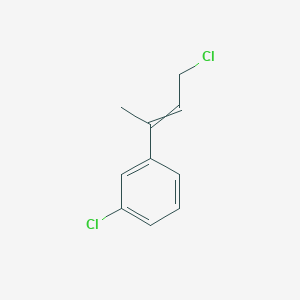
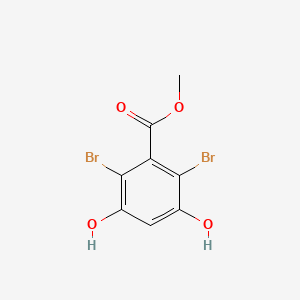
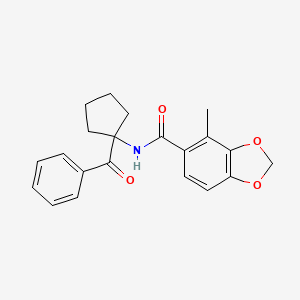
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
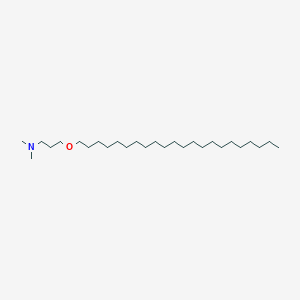
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
